Acide thiobarbiturique

Vue d'ensemble

Description

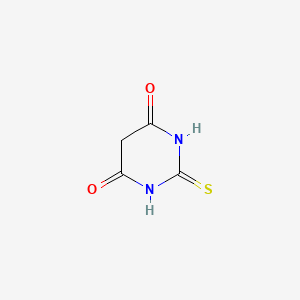

2-Thiobarbituric acid is an organic compound and a heterocycle . It is a molecule made up of heteroatoms: nitrogen, sulfur, and oxygen . It is used as a reagent in assaying malondialdehyde (the TBARS assay of lipid peroxidation) . It is also used in Kodak Fogging Developer FD-70, part of the Kodak Direct Positive Film Developing Outfit for making black and white slides (positives) .

Synthesis Analysis

2-Thiobarbituric acid was synthesized by the reaction of diethyl malonate with thiourea . The complexes of 2-thiobarbituric acid (TBAH) with Ti (IV), Pd (II), Ag (I), Hg (II), and Ce (IV) were synthesized and studied .Molecular Structure Analysis

The molecular formula of 2-Thiobarbituric acid is C₄H₄N₂O₂S . The structure of 2-Thiobarbituric acid is that of barbituric acid in which the oxygen at C-2 is replaced by sulfur .Chemical Reactions Analysis

The acid–base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbiturc acids and the thermodynamics of their complexation with Ag (I) ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .Physical And Chemical Properties Analysis

2-Thiobarbituric acid has a melting point of 245 °C (dec.) (lit.) . It has a density of 1.451 (estimate) . It is soluble in hot water, alcohol, ether, alkali, and sodium carbonate solution, and slightly soluble in water .Applications De Recherche Scientifique

Biochimie : Détection de la peroxydation lipidique

L'acide thiobarbiturique est largement utilisé en biochimie pour la détection de la peroxydation lipidique, un processus révélateur du stress oxydatif . Il implique l'oxydation des lipides conduisant à la production d'espèces réactives de l'oxygène (ROS). L'interaction entre les lipides peroxydés et l'ATB conduit à la formation d'un complexe rose appelé substances réactives à l'this compound (TBARS). La quantification des TBARS par spectrophotométrie est une méthode courante pour évaluer les dommages oxydatifs dans les systèmes biologiques .

Chimie synthétique : Bloc de construction pour les dérivés

En chimie synthétique, le groupe thiol réactif de l'ATB en fait un atout précieux. Il sert de bloc de construction polyvalent pour la génération de divers dérivés par des réactions de substitution, permettant la synthèse de composés aux propriétés personnalisées . Cela étend l'utilité de l'ATB dans différents domaines scientifiques, facilitant la synthèse de nouvelles entités chimiques.

Inhibition de la corrosion

L'ATB a été identifié comme un inhibiteur de corrosion écologique pour l'acier dans des environnements qui simulent les conditions rencontrées dans les gisements pétroliers doux . Il affiche une efficacité supérieure à 90 % dans diverses conditions, notamment différentes concentrations, niveaux de pH, plages de température et temps d'immersion. L'action de l'ATB comme inhibiteur de type mixte et la formation d'un film protecteur par adsorption chimique mettent en évidence son potentiel dans la prévention des dommages corrosifs .

Médecine : Quantification des biomolécules

Dans le domaine de la médecine, l'ATB est utilisé pour quantifier diverses biomolécules telles que les lipopolysaccharides, le carraghénane et les acides sialiques . Il est également utilisé pour détecter les hydroperoxydes lipidiques et l'oxydation des lipides, qui sont essentiels pour comprendre et diagnostiquer diverses conditions médicales.

Chimie alimentaire : Évaluation de la rancidité oxydative

L'ATB joue un rôle essentiel dans l'évaluation de la rancidité oxydative des graisses et des huiles, ce qui est essentiel pour garantir la qualité des aliments . Le test de l'ATB pour l'oxydation des lipides est une méthode standard utilisée pour mesurer les produits secondaires de l'oxydation des lipides, fournissant des informations sur la fraîcheur et la durée de conservation des produits alimentaires.

Études biologiques : Outil de recherche

L'ATB et ses dérivés sont utilisés dans diverses branches des études biologiques en raison de leurs propriétés biologiques et de coordination prononcées . Ils servent d'indicateurs de l'oxydation des graisses et ont été appliqués dans la recherche liée à la chimie alimentaire et aux réactifs biologiques en solutions aqueuses .

Mécanisme D'action

Target of Action

2-Thiobarbituric acid (TBA) primarily targets lipid peroxides and aldehydes, which are naturally present in biological specimens . These substances increase in concentration as a response to oxidative stress . TBA also interacts with metal surfaces, forming a protective film that significantly reduces corrosion rates .

Mode of Action

TBA interacts with its targets through a unique mechanism. In the context of biochemistry, it forms a pink-colored complex known as thiobarbituric acid reactive substances (TBARS) when it interacts with peroxidized lipids . This interaction is indicative of oxidative stress, involving the oxidation of lipids leading to the production of reactive oxygen species (ROS) . In the context of corrosion inhibition, TBA chemically adsorbs onto the metal surface, adhering to the Langmuir isotherm model .

Biochemical Pathways

The interaction between TBA and peroxidized lipids affects the lipid peroxidation pathway. Lipid peroxidation is a process indicative of oxidative stress, involving the oxidation of lipids leading to the production of ROS . The formation of TBARS through the interaction of TBA and peroxidized lipids is a key step in this pathway .

Pharmacokinetics

Its acid-base properties and the thermodynamics of its complexation with ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .

Result of Action

The result of TBA’s action is the formation of TBARS when it interacts with peroxidized lipids . This is used as a measure of oxidative stress in biological systems . In the context of corrosion inhibition, TBA forms a protective film on the metal surface, significantly reducing corrosion rates .

Action Environment

The action of TBA is influenced by environmental factors. For instance, the formation of TBARS occurs in biological specimens, and the concentration of these substances increases in response to oxidative stress . In the context of corrosion inhibition, the efficiency of TBA is influenced by the conditions of the oilfield environment .

Safety and Hazards

Orientations Futures

2-Thiobarbituric acid has been identified as an eco-friendly corrosion inhibitor for API 5L X60 steel in environments that simulate conditions found in sweet oilfields . Its action as a mixed-type inhibitor and the formation of a protective film through chemical adsorption highlight its potential in preventing corrosive damage, thus offering a sustainable solution for protecting oil and gas industry infrastructure .

Propriétés

IUPAC Name |

2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUGGBMJDPOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31645-12-2 (mono-hydrochloride salt) | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060124 | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiobarbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

504-17-6 | |

| Record name | Thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)